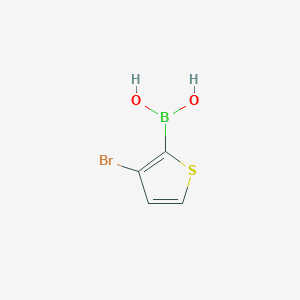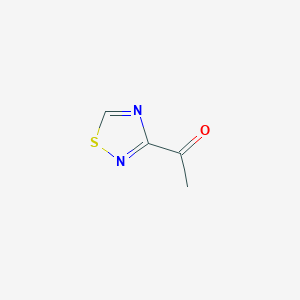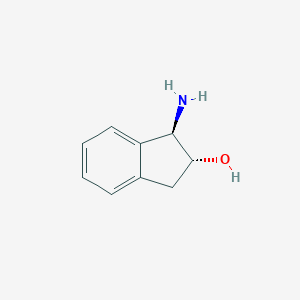
3-Aminobenzofuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminobenzofuran-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in water and organic solvents. Its molecular formula is C9H7NO2, and its molecular weight is 161.16 g/mol.
Mécanisme D'action
The mechanism of action of 3-Aminobenzofuran-2-carbaldehyde is not fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth of cancer cells by disrupting their DNA synthesis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Aminobenzofuran-2-carbaldehyde have been investigated in several studies. In one study, it was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Aminobenzofuran-2-carbaldehyde in lab experiments is its high purity and stability. This makes it easy to handle and store. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for research on 3-Aminobenzofuran-2-carbaldehyde. One direction is to investigate its potential applications in the development of new anti-cancer drugs. Another direction is to explore its use as a fluorescent probe in analytical chemistry. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 3-Aminobenzofuran-2-carbaldehyde can be achieved through several methods. One of the most commonly used methods is the reaction of 2-nitrobenzaldehyde with 3-aminophenol in the presence of a reducing agent such as sodium dithionite. The reaction yields 3-Aminobenzofuran-2-carbaldehyde as the final product.
Applications De Recherche Scientifique
3-Aminobenzofuran-2-carbaldehyde has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been evaluated for its anti-cancer activity. In one study, it was found to exhibit potent anti-proliferative activity against human breast cancer cells.
Propriétés
Numéro CAS |
163079-28-5 |
|---|---|
Nom du produit |
3-Aminobenzofuran-2-carbaldehyde |
Formule moléculaire |
C9H7NO2 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
3-amino-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H,10H2 |
Clé InChI |
BTUVZABWGHCEMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(O2)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)


![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)


![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)

